molecular formula C12H20ClN B15238404 (S)-1-(4-Isobutylphenyl)ethan-1-amine hcl

(S)-1-(4-Isobutylphenyl)ethan-1-amine hcl

Cat. No.: B15238404
M. Wt: 213.75 g/mol
InChI Key: WVERZCQSVCUOKJ-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Isobutylphenyl)ethan-1-amine HCl is a chiral phenethylamine derivative offered as a high-purity compound for research and development purposes. This molecule features a stereogenic center and an isobutyl-substituted phenyl ring, a structural motif seen in compounds with significant research interest . Research Applications and Value: This compound serves as a valuable chiral building block (C12H19N • HCl) in medicinal chemistry and drug discovery. Its structure is analogous to other (S)-1-phenylethan-1-amine derivatives, which are frequently employed as intermediates in the synthesis of more complex molecules for pharmacological screening . The presence of the chiral amine is particularly significant for creating enantiomerically pure compounds, which is crucial for studying stereoselective biological interactions. Handling and Usage: Researchers should handle this material with appropriate precautions. Refer to the safety data sheet for specific hazard and handling information. This product is intended for laboratory research use by trained professionals only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H20ClN

Molecular Weight

213.75 g/mol

IUPAC Name

(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C12H19N.ClH/c1-9(2)8-11-4-6-12(7-5-11)10(3)13;/h4-7,9-10H,8,13H2,1-3H3;1H/t10-;/m0./s1

InChI Key

WVERZCQSVCUOKJ-PPHPATTJSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)CC(C)C)N.Cl

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)N.Cl

Origin of Product

United States

Foundational & Exploratory

Difference between (S) and (R)-1-(4-Isobutylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)- and (R)-1-(4-Isobutylphenyl)ethan-1-amine, designed for researchers and process chemists in pharmaceutical development.

Executive Summary

1-(4-Isobutylphenyl)ethan-1-amine (also known as 1-(4-Isobutylphenyl)ethylamine) is the amine analog of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. While Ibuprofen owes its anti-inflammatory activity primarily to its (S)-enantiomer, the amine derivative serves a distinct role in the pharmaceutical workflow. It functions primarily as a chiral resolving agent and a versatile chiral building block .[1]

The distinction between the (S)- and (R)-enantiomers is critical not for direct pharmacological action, but for their ability to form diastereomeric salts with chiral acids. This guide delineates the physicochemical differences, resolution protocols, and analytical standards required to utilize these enantiomers effectively.

Chemical Identity & Stereochemistry[1][2][3][4]

The molecule features a single chiral center at the benzylic position.[2] The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Feature(S)-Enantiomer(R)-Enantiomer
IUPAC Name (1S)-1-(4-(2-methylpropyl)phenyl)ethanamine(1R)-1-(4-(2-methylpropyl)phenyl)ethanamine
CAS Number 2250242-81-8 (HCl salt)(Free base often cited as generic 164579-51-5)1212142-57-8
Optical Rotation Typically (-) (Levorotatory) in MeOHTypically (+) (Dextrorotatory) in MeOH
Molecular Weight 177.29 g/mol 177.29 g/mol
Formula C₁₂H₁₉NC₁₂H₁₉N
Physical State Colorless to pale yellow liquidColorless to pale yellow liquid

Stereochemical Note: The (S)-amine is stereochemically homologous to (S)-1-phenylethylamine and (S)-1-(4-bromophenyl)ethylamine, both of which are levorotatory (-). Conversely, the corresponding acid, (S)-Ibuprofen, is dextrorotatory (+). This sign inversion between amine and acid analogs is a common phenomenon due to the change in electronic polarizability of the substituent (-NH₂ vs -COOH).

Synthesis and Resolution Workflows

High-purity enantiomers are obtained via two primary routes: Classical Chemical Resolution (diastereomeric crystallization) and Biocatalytic Synthesis (Transaminase).[1]

Route A: Classical Diastereomeric Salt Resolution

This method relies on the solubility difference between the diastereomeric salts formed with a chiral acid.

  • Resolving Agent: (R)-Mandelic Acid or (2R,3R)-Tartaric Acid.[1]

  • Target: Resolution of Racemic 1-(4-Isobutylphenyl)ethylamine.

Protocol:

  • Salt Formation: Dissolve racemic amine (1.0 eq) in Ethanol/Methanol (10:1 v/v). Add (R)-Mandelic acid (0.5 - 1.0 eq).[1]

  • Crystallization: Heat to reflux until clear, then cool slowly to 0°C. The less soluble diastereomeric salt (typically the (S)-amine/(R)-acid complex) precipitates.

  • Filtration: Collect the crystals. The mother liquor contains the enriched (R)-amine.

  • Liberation: Suspend the salt in CH₂Cl₂ and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the optically enriched (S)-amine.

Route B: Biocatalytic Asymmetric Synthesis (Transaminase)

Modern process chemistry favors enzymatic routes for their high enantiomeric excess (>99% ee) and mild conditions.[1]

  • Enzyme:

    
    -Transaminase (e.g., from Arthrobacter sp. or engineered variants).[1][3]
    
  • Substrate: 4-Isobutylacetophenone.[1]

  • Amine Donor: Isopropylamine (sacrificial).[1]

Mechanism: The enzyme transfers the amino group from isopropylamine to the ketone substrate with strict stereocontrol.

Workflow Visualization

The following diagram illustrates the parallel pathways for obtaining the (S)-enantiomer.

G Racemic Racemic Amine (±)-1-(4-Isobutylphenyl)ethylamine Salt Diastereomeric Salt (S)-Amine • (R)-Acid Racemic->Salt + (R)-Mandelic Acid Crystallization Liquor Mother Liquor (Enriched R-Amine) Racemic->Liquor Filtration Ketone Ketone Precursor 4-Isobutylacetophenone S_Amine (S)-Enantiomer Target Product (>99% ee) Ketone->S_Amine (S)-Transaminase iPrNH2 -> Acetone R_Amine (R)-Enantiomer Ketone->R_Amine (R)-Transaminase Salt->S_Amine NaOH / Extraction Liquor->R_Amine Recovery

Caption: Comparison of Classical Resolution (Blue path) vs. Biocatalytic Transamination (Green/Red paths) for obtaining enantiopure amines.

Analytical Characterization

Validating the optical purity is non-negotiable. Standard achiral HPLC cannot distinguish these forms.[1]

Chiral HPLC Method[1]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Elution Order: typically (R) elutes before (S) on AD-H columns, but this must be experimentally verified with standards.

Optical Rotation[1][8][9]
  • Standard:

    
    
    
  • Concentration: c = 1.0 in Methanol.

  • Specification:

    • (S)-Enantiomer: Negative rotation (-).[1]

    • (R)-Enantiomer: Positive rotation (+).[1]

Applications in Drug Development

Reciprocal Resolution of Ibuprofen

The primary industrial utility of this amine is in the resolution of Ibuprofen itself.

  • Concept: To obtain (S)-Ibuprofen (the active NSAID), one can use (S)-1-phenylethylamine. However, 1-(4-Isobutylphenyl)ethylamine offers a unique advantage: Structural Homology .[1]

  • Mechanism: The structural similarity between the resolving agent (the amine) and the target (the acid) often leads to highly crystalline diastereomeric salts due to efficient packing in the crystal lattice.

  • Protocol: Reacting racemic Ibuprofen with (S)-1-(4-Isobutylphenyl)ethylamine precipitates the (S)-Acid/(S)-Amine salt (or (S)/(R) depending on specific packing), allowing for high-yield separation.

Chiral Auxiliary

In asymmetric synthesis, the (S)-amine can be used to form chiral imines or amides, directing the stereochemistry of subsequent reactions (e.g., alkylations) on the attached substrate, before being cleaved to release the chiral product.

References

  • Chemical Identity & CAS Data : BLDpharm.[1] (R)-1-(4-Isobutylphenyl)ethanamine Safety & CAS Data. Retrieved from

  • Biocatalytic Synthesis : Molnár, Z., et al. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines. RSC Advances. Retrieved from

  • General Resolution of Chiral Amines : Kozma, D. (2001).[1] CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.[1]

  • Ibuprofen Resolution Context : McCullagh, J. V. (2008).[1] The Resolution of Ibuprofen. Journal of Chemical Education. Retrieved from

  • Optical Rotation Analogies : Fischer, A. T., et al. (2006).[4] Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. Journal of Physical Chemistry A. Retrieved from

Sources

Technical Guide: Safety & Handling of (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride . This document is designed for research scientists and process chemists, moving beyond standard compliance checklists to provide operational intelligence on handling, stability, and toxicology.

Executive Chemical Profile

Compound Name: (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride Synonyms: (S)-1-(4-Isobutylphenyl)ethylamine HCl; (S)-α-Methyl-4-isobutylbenzylamine hydrochloride CAS Number: 2250242-81-8 (Specific to the (S)-HCl form) Molecular Formula: C₁₂H₁₉N[1] · HCl Molecular Weight: 213.75 g/mol [1]

Strategic Relevance

This compound is a chiral benzylic amine derivative structurally analogous to the backbone of Ibuprofen . In drug development, it serves two primary roles:

  • Chiral Resolution Agent: Its high enantiomeric purity makes it a valuable base for resolving chiral acids via diastereomeric salt formation.

  • Pharmacophore Intermediate: It functions as a scaffold for synthesizing NSAID derivatives or novel analgesics targeting COX pathways, leveraging the lipophilic 4-isobutylphenyl moiety for membrane penetration.

Hazard Identification & Toxicology (Mechanism-Based)

Rather than simply listing GHS codes, we analyze the structural origins of the hazards to predict behavior in novel contexts.

Structural Hazard Analysis
  • Benzylic Amine Moiety: The primary amine at the benzylic position is chemically reactive. While the hydrochloride salt form significantly reduces volatility and corrosivity compared to the free base, it remains a potent irritant to mucous membranes.

  • Lipophilic Tail (Isobutylphenyl): This group increases cell membrane permeability. Consequently, if the compound is solubilized (e.g., in DMSO or physiological fluids), systemic absorption is faster than for simple alkyl amines, elevating the risk of Acute Toxicity (Oral) .

GHS Classification (Verified)

Based on available data for this specific enantiomer and structural analogs:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][5][7]

  • Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation (Dust inhalation).

Signal Pathway Diagram: Toxicity Mechanisms

ToxMechanism Compound (S)-1-(4-Isobutylphenyl) ethan-1-amine HCl Route_Oral Ingestion (Oral) Compound->Route_Oral Route_Skin Dermal/Eye Contact Compound->Route_Skin Mech_Absorption Lipophilic Transport (Isobutyl Chain) Route_Oral->Mech_Absorption GI Tract Mech_Irritation Proton Exchange (Acidic Salt Hydrolysis) Route_Skin->Mech_Irritation Direct Contact Effect_Local Tissue Inflammation (H315, H319) Mech_Irritation->Effect_Local Effect_Systemic Systemic Toxicity (H302) Mech_Absorption->Effect_Systemic

Figure 1: Mechanistic flow of toxicity driven by the compound's acidity (HCl salt) and lipophilicity.

Operational Handling & Engineering Controls

Core Directive: Treat as a potent solid. The hydrochloride salt is hygroscopic; moisture absorption can alter stoichiometry and handling properties (clumping).[8]

A. Containment Strategy[5][6][7][8][10][11][12][13][14]
  • Standard Operation: Handle in a Class II Biosafety Cabinet (BSC) or a chemical fume hood with a face velocity >100 fpm.

  • Weighing: Use an analytical balance inside a localized powder containment enclosure to prevent dust generation.

  • Solvent Selection: When dissolving, add the solid to the solvent (not vice versa) to minimize dust puff-back.

B. Personal Protective Equipment (PPE) Matrix
ZoneRespiratoryDermalOcular
Bench Scale (<1g) N95 Mask (Optional if in hood)Nitrile Gloves (0.11mm, double gloved recommended)Safety Glasses with Side Shields
Prep Scale (>1g) P100/N99 RespiratorExtended Cuff Nitrile (0.14mm) + Lab CoatChemical Goggles
Spill Cleanup Full-face Respirator (P100)Tyvek Sleeves + Double NitrileIntegrated into Respirator
C. Self-Validating Purity Check

Before critical experiments, verify the integrity of the salt, as HCl salts can degrade or absorb water.

  • Visual Inspection: Should be a white to off-white crystalline solid. Yellowing indicates oxidation of the amine.

  • Solubility Test: Dissolve 10mg in 1mL water. It should yield a clear, colorless solution. Turbidity suggests free base reversion or impurities.

Emergency Response Architecture

This section provides a logic-flow for immediate incident response, prioritizing mechanism-based intervention.

Incident Response Workflow

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Act_Eye Flush 15min (Lift Lids) Eye->Act_Eye Act_Skin Brush off dry then Wash Soap/Water Skin->Act_Skin Act_Inhal Fresh Air + Supportive O2 Inhal->Act_Inhal Medical Seek Medical Attention (Show CAS 2250242-81-8) Act_Eye->Medical Act_Skin->Medical Act_Inhal->Medical

Figure 2: Decision tree for immediate exposure response.[9]

Specific First Aid Measures
  • Eye Contact: The HCl salt is acidic. Immediate irrigation is critical to prevent corneal opacity. Do not use neutralization agents (e.g., baking soda) in the eye; use saline or water only.

  • Ingestion: Do NOT induce vomiting. The compound may cause esophageal irritation. Rinse mouth with water and provide 1-2 glasses of water to dilute if the victim is conscious.

  • Firefighting: Emits toxic fumes under fire conditions: Nitrogen oxides (NOx) and Hydrogen chloride (HCl) gas. Firefighters must wear SCBA.[10]

Physicochemical Characterization

Data aggregated from experimental values of the specific enantiomer and reliable read-across from close structural analogs.

PropertyValue/DescriptionRelevance
Physical State Solid (Crystalline powder)Standard handling.[1][8]
Color White to Off-whiteQuality control indicator.
Melting Point >150°C (Decomposition likely)High thermal stability for solid storage.
Solubility (Water) SolubleEasy aqueous workup; environmental mobility risk.[9]
Solubility (DMSO) Soluble (>10 mg/mL)Preferred solvent for biological assays.
Chirality (S)-EnantiomerCritical: Biological activity may differ vastly from (R)-form.
Hygroscopicity ModerateStore under inert atmosphere (Argon/Nitrogen) recommended.

Regulatory & Ecological Context[10]

  • TSCA (USA): Likely classified as Research & Development (R&D) Exemption only. Not for commercial distribution without PMN filing.

  • REACH (EU): Not registered as a high-volume substance. Treat as "Caution - Substance not fully tested."[11]

  • Ecological Fate:

    • Aquatic Toxicity: H402 (Harmful to aquatic life) is estimated based on the lipophilic isobutylphenyl chain which can bioaccumulate in aquatic organisms before degradation.

    • Disposal: Do not flush down drains.[11] Collect as Halogenated Organic Waste due to the chloride counter-ion and amine functionality. Incineration is the required disposal method.

References

  • Ambeed, Inc. (2024). Safety Data Sheet: (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride. Retrieved from [1]

  • PubChem. (2024).[3] Compound Summary: (S)-1-(4-Methoxyphenyl)ethylamine (Structural Analog Read-Across). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Ethylamine hydrochloride (Salt Properties Read-Across). Retrieved from

  • Sigma-Aldrich. (2023).[6] General Handling of Potent Chiral Amines. Merck KGaA.[6][7] Retrieved from

Sources

(S)-1-(4-Isobutylphenyl)ethan-1-amine HCl PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth analysis of (S)-1-(4-Isobutylphenyl)ethan-1-amine Hydrochloride , a chiral amine derivative structurally related to the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This compound serves as a critical chiral building block in the asymmetric synthesis of pharmaceutical intermediates and as a resolving agent in organic chemistry.[1]

Chemical Identity & Registry

This section establishes the definitive chemical identifiers for the compound. The hydrochloride salt form is preferred in pharmaceutical applications due to its enhanced solubility and crystallinity compared to the free amine oil.

Identifier Value
Chemical Name (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride
Systematic Name (1S)-1-[4-(2-methylpropyl)phenyl]ethanamine hydrochloride
CAS Registry Number 2250242-81-8
Molecular Formula C₁₂H₁₉N[2] · HCl
Molecular Weight 213.75 g/mol
InChI String InChI=1S/C12H19N.ClH/c1-9(2)8-11-4-6-12(7-5-11)10(3)13;/h4-7,9-10H,8,13H2,1-3H3;1H/t10-;/m0./s1
InChIKey WVERZCQSVCUOKJ-PPHPATTJSA-N
SMILES (Isomeric) CC(C)CC1=CC=C(C=C1)N.Cl
Appearance White to off-white crystalline solid

Structural Characterization & Stereochemistry

The compound is the (S)-enantiomer of the benzylic amine derived from isobutylbenzene. Its structure features a stereogenic center at the benzylic position (C1 of the ethyl group), which is critical for its function as a chiral auxiliary or pharmacophore.

Structural Connectivity Diagram

The following diagram illustrates the connectivity and the specific stereochemical orientation of the amine group relative to the 4-isobutylphenyl moiety.

ChemicalStructure Isobutyl Isobutyl Group (Lipophilic Tail) Phenyl Phenyl Ring (Aromatic Core) Isobutyl->Phenyl Para-substitution ChiralCenter Chiral Center (C1) (S)-Configuration Phenyl->ChiralCenter Benzylic bond AmineSalt Amine HCl (Polar Head) ChiralCenter->AmineSalt Ionic interaction

Figure 1: Structural connectivity of (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl, highlighting the lipophilic isobutyl tail and the polar chiral amine head.

Stereochemical Significance

The (S)-configuration is defined by the spatial arrangement of the amine group (-NH₂), the methyl group (-CH₃), the hydrogen atom, and the aryl ring around the chiral carbon. In drug development, the specific enantiomer often dictates biological activity; for instance, the related compound Ibuprofen has an (S)-enantiomer responsible for COX inhibition, although it is often administered as a racemate due to in vivo inversion. For this amine, the (S)-form is synthesized to avoid the need for resolution later in the drug discovery pipeline.

Synthesis & Manufacturing Methodologies

High-purity synthesis of the (S)-enantiomer is achieved primarily through biocatalytic transamination , which offers superior enantioselectivity (>99% ee) compared to traditional chemical resolution.

Biocatalytic Route: ω-Transaminase

This "green chemistry" approach utilizes an ω-transaminase enzyme to transfer an amino group from an amine donor (e.g., isopropylamine) to the prochiral ketone, 4-isobutylacetophenone.

Protocol:

  • Substrate Preparation: Dissolve 4-isobutylacetophenone (50 mM) in a phosphate buffer (pH 7.5) containing DMSO (10-20% v/v) to enhance solubility.

  • Biocatalyst Addition: Add (S)-selective ω-transaminase (e.g., from Vibrio fluvialis or engineered variants like Arthrobacter sp.) and Pyridoxal-5'-phosphate (PLP, 1 mM) as a cofactor.

  • Amine Donor: Add Isopropylamine (1 M) to drive the equilibrium.

  • Reaction: Incubate at 30°C with orbital shaking for 24 hours.

  • Work-up: Basify the reaction mixture to pH 12 with NaOH to deprotonate the amine. Extract with Methyl tert-butyl ether (MTBE).

  • Salt Formation: Treat the organic layer with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.

Synthesis Workflow Diagram

SynthesisWorkflow Ketone Start: 4-Isobutylacetophenone (Prochiral Ketone) EnzymeSystem Biocatalysis System (S)-ω-Transaminase + PLP Donor: Isopropylamine Ketone->EnzymeSystem Dissolution in Buffer/DMSO Intermediate Intermediate: Enzyme-Substrate Complex EnzymeSystem->Intermediate Stereoselective Amination FreeBase Product (Free Base): (S)-1-(4-Isobutylphenyl)ethanamine (>99% ee) Intermediate->FreeBase Work-up (pH > 11) SaltFormation Salt Formation: HCl in Dioxane/Ether FreeBase->SaltFormation Precipitation FinalProduct Final Product: (S)-1-(4-Isobutylphenyl)ethanamine HCl SaltFormation->FinalProduct Filtration & Drying

Figure 2: Biocatalytic synthesis workflow converting 4-isobutylacetophenone to the target chiral amine salt.

Applications in Drug Development

(S)-1-(4-Isobutylphenyl)ethan-1-amine HCl is utilized in three primary domains of pharmaceutical research:

  • Chiral Resolution Agent: Due to its high optical purity, the free base of this compound is used to resolve racemic carboxylic acids via diastereomeric salt formation. It is particularly effective for resolving derivatives of arylpropionic acids (profen analogs).

  • Intermediate for Kinase Inhibitors: The 1-phenylethylamine scaffold is a privileged structure in medicinal chemistry, often serving as the hinge-binding motif in kinase inhibitors. The 4-isobutyl group provides a specific hydrophobic interaction that can occupy the "back pocket" of certain enzymes (e.g., kinases, reductases), enhancing selectivity.

  • CNS Active Agents: Structurally analogous to amphetamines but lacking the primary abuse liability profile due to the bulky isobutyl group, this scaffold is explored in the synthesis of novel monoamine reuptake inhibitors for treating depression or neuropathic pain.

Handling & Safety (SDS Highlights)

Signal Word: WARNING

Hazard Class H-Code Statement
Acute Toxicity (Oral) H302Harmful if swallowed.[2][3]
Skin Corrosion/Irritation H315Causes skin irritation.[2]
Eye Damage/Irritation H319Causes serious eye irritation.[3]
STOT - Single Exposure H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.

References

  • Ambeed, Inc. (2024). (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride Product Analysis. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl. Retrieved from

  • Kelly, S. A., et al. (2018). "Transaminase-mediated synthesis of enantiopure drug-like 1-(phenyl)propan-2-amines." Reaction Chemistry & Engineering, 3, 620-624.

  • PubChem. (2024).[2][4][5] Compound Summary: 1-(4-Isobutylphenyl)ethanol (Precursor).[6] Retrieved from

  • BenchChem. (2025). 4'-Isobutylacetophenone as a Key Intermediate for the Synthesis of Ibuprofen and Derivatives. Retrieved from

Sources

Methodological & Application

Procedure for salt formation of (S)-1-(4-Isobutylphenyl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Salt Formation and Solid-State Isolation for (S)-1-(4-Isobutylphenyl)ethan-1-amine

Executive Summary

This application note details the protocol for the salt formation of (S)-1-(4-Isobutylphenyl)ethan-1-amine (CAS: 1212142-57-8), a critical chiral intermediate often utilized in the synthesis of CNS-active pharmaceutical ingredients (e.g., Solriamfetol precursors) and Ibuprofen derivatives.

While the free amine exists as a viscous oil or low-melting solid prone to oxidation and carbamate formation (upon CO₂ exposure), the salt form offers superior chemical stability, defined stoichiometry, and improved handling properties. This guide covers two distinct workflows:

  • Hydrochloride Salt Formation: For the isolation and stabilization of the pure (S)-enantiomer.

  • Diastereomeric Resolution: A screening protocol for enantiomeric enrichment using chiral acids (L-Malic Acid / D-Tartaric Acid) when starting from material with sub-optimal enantiomeric excess (% ee).

Strategic Framework: The Science of Salt Selection

Before initiating the wet chemistry, researchers must understand the physicochemical drivers of this crystallization.

  • pKa Differential: The aliphatic amine has a basic pKa of approximately 9.5 . Strong acids (HCl, pKa < -6) ensure complete protonation (

    
    ), driving the equilibrium entirely to the salt form.
    
  • Nucleation & Supersaturation: The isobutyl tail adds significant lipophilicity. Standard aqueous salt formations often result in "oiling out" (liquid-liquid phase separation) rather than crystallization. Therefore, a non-polar/polar organic solvent system is required to control supersaturation.

Decision Matrix: Counter-ion Selection

SaltSelection Start Start: (S)-Amine Feedstock CheckEE Check Enantiomeric Excess (% ee) Start->CheckEE HighEE > 98% ee CheckEE->HighEE High Purity LowEE < 98% ee CheckEE->LowEE Needs Enrichment HClRoute Route A: HCl Salt (Stabilization) HighEE->HClRoute ResRoute Route B: Chiral Acid (Purification) LowEE->ResRoute FinalForm Target: Stable Crystalline Solid HClRoute->FinalForm ResRoute->FinalForm

Figure 1: Decision matrix for selecting the appropriate salt formation pathway based on starting material purity.

Protocol A: Hydrochloride Salt Formation (Standard Isolation)

Objective: Convert (S)-1-(4-Isobutylphenyl)ethan-1-amine (Oil) to its Hydrochloride Salt (White Solid).

Materials
  • Substrate: (S)-1-(4-Isobutylphenyl)ethan-1-amine (10 g, ~56 mmol).

  • Solvent: Isopropyl Acetate (IPAc) or Ethyl Acetate (EtOAc). Rationale: Moderate polarity dissolves the free base but precipitates the ionic salt.

  • Acid Source: 4M HCl in Dioxane or HCl gas. Avoid aqueous HCl to prevent oiling out.

Step-by-Step Procedure
  • Dissolution:

    • Charge 10 g of the amine oil into a 250 mL 3-neck round-bottom flask.

    • Add 50 mL of Isopropyl Acetate (5 vol). Stir at 300 RPM until homogeneous.

    • Checkpoint: Solution should be clear and colorless to pale yellow.

  • Temperature Control:

    • Cool the solution to 0–5°C using an ice/water bath. The reaction is exothermic; uncontrolled heat can cause impurity degradation or form amorphous gums.

  • Acid Addition (Critical Step):

    • Slowly add 1.1 equivalents (approx. 15.4 mL of 4M HCl/Dioxane) dropwise over 30 minutes.

    • Observation: A white precipitate should form immediately. If a gum forms, increase agitation speed and seed with a crystal of the product if available.

  • Aging (Ostwald Ripening):

    • Once addition is complete, remove the ice bath and allow the slurry to warm to 20–25°C .

    • Stir for 2 hours. This "ages" the crystals, removing occluded impurities and improving filterability.

  • Isolation:

    • Filter the slurry through a Büchner funnel (medium porosity frit).

    • Wash: Rinse the filter cake with 2 x 10 mL of cold Isopropyl Acetate to remove residual mother liquor.

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Target Yield: 85–95%.

Protocol B: Enantiomeric Enrichment (Resolution Screening)

Objective: Increase % ee of a semi-pure (S)-amine (e.g., 85% ee) using diastereomeric crystallization.

Concept: (S)-Amine reacts with a chiral acid (e.g., L-Malic Acid) to form two diastereomeric salts: [(S)-Amine + (S)-Acid] and [(R)-Amine + (S)-Acid]. These salts have different solubilities, allowing one to crystallize preferentially.

Screening Table for Resolving Agents
Resolving AgentSolvent SystemTemp RampExpected Outcome
L-Malic Acid Ethanol / Acetone (1:1)Heat to 60°C

Cool to 20°C
High probability of (S)-amine salt crystallization.
D-Tartaric Acid Methanol / Water (9:1)Heat to Reflux

Slow Cool
Classic resolving agent for benzylamines.
Dibenzoyl-L-Tartaric Acid IsopropanolHeat to 70°C

Cool to 20°C
Used if higher lipophilicity is needed.
Procedure (L-Malic Acid Example)
  • Stoichiometry: Dissolve 10 mmol of the amine mixture and 10 mmol of L-Malic acid in 20 mL of Ethanol/Acetone (1:1).

  • Dissolution: Heat to 60°C until a clear solution is obtained.

  • Controlled Cooling: Cool to room temperature at a rate of 10°C/hour . Rapid cooling traps impurities.

  • Harvest: Filter the crystals.

  • Free-Basing (Recovery): Suspend the salt in water, basify with 1M NaOH to pH 12, and extract with MTBE to recover the enriched (S)-amine.

  • Analysis: Check % ee via Chiral HPLC.

Analytical Validation

To ensure the protocol was successful, the following data must be collected.

A. Chiral HPLC Method (Example)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenyl absorption).

  • Acceptance Criteria: (S)-enantiomer > 99.5%.[1]

B. 1H-NMR Verification

Confirm salt formation by observing the shift in the alpha-proton (chiral center) and the integration of the counter-ion protons.

  • Shift: The methine proton (

    
    ) typically shifts downfield by ~0.5 ppm upon protonation compared to the free base.
    

Process Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation RawMaterial Crude (S)-Amine Dissolution Dissolution (T = 25°C) RawMaterial->Dissolution SolventPrep Solvent Selection (IPAc or EtOAc) SolventPrep->Dissolution AcidAdd Acid Addition (T < 10°C) Dissolution->AcidAdd Nucleation Nucleation (Precipitation) AcidAdd->Nucleation Filtration Filtration & Washing Nucleation->Filtration Drying Vacuum Drying (40°C) Filtration->Drying

Figure 2: End-to-end workflow for the isolation of (S)-1-(4-Isobutylphenyl)ethan-1-amine Hydrochloride.

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" (Gumming) Solvent too polar or water present.Use anhydrous solvents. Add an anti-solvent (e.g., Heptane) slowly to induce crystallization.
Low Yield High solubility of salt in mother liquor.Cool slurry to -10°C before filtration.[1] Use a less polar solvent (switch EtOAc to MTBE).
Low % ee (Resolution) Cooling too fast.Re-heat to dissolve and cool at 5°C/hour. Try a different solvent ratio.

References

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004, pp. 788-824.

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. (Standard reference for pKa and counter-ion selection logic).

  • PubChem Compound Summary. "1-(4-Isobutylphenyl)ethanamine." National Center for Biotechnology Information.

  • Organic Syntheses. "Synthesis of Highly Enantiomerically Enriched Amines." (General procedure for chiral amine salt isolation).

Sources

Using (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl in ibuprofen analog synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocol: Utilization of (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl in Chiral NSAID Analog Synthesis

Introduction & Chemical Profile

Compound Identity: (S)-1-(4-Isobutylphenyl)ethan-1-amine Hydrochloride CAS: 2250242-81-8 (Generic/Free base related: 164579-51-5) Role: Chiral Bioisosteric Scaffold Synonyms: (S)-1-(4-Isobutylphenyl)ethylamine; (S)-Descarboxy-ibuprofen amine.

This guide details the application of (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl , a critical chiral building block derived from (S)-Ibuprofen. Unlike the parent NSAID which relies on a carboxylic acid moiety for COX inhibition, this amine derivative serves as a scaffold for synthesizing "Reverse Amide" and Urea analogs. These derivatives are currently investigated for dual-mechanism therapeutics (e.g., COX/sEH inhibition) and for improving blood-brain barrier (BBB) permeability by masking the ionizable acid group.

Mechanistic Significance: The Curtius Connection

The strategic value of this amine lies in its stereochemical lineage.[1] It is typically generated via the Curtius Rearrangement of (S)-Ibuprofen. This rearrangement proceeds with strict retention of configuration , transferring the chiral integrity of the drug directly to the amine scaffold.

  • Parent: (S)-Ibuprofen (

    
    -enantiomer is the pharmacologically active COX inhibitor).
    
  • Daughter: (S)-Amine (Retains the spatial arrangement of the isobutylphenyl group).

  • Application: Synthesis of N-substituted derivatives that maintain affinity for chiral binding pockets (e.g., COX-1/COX-2 channels) while altering physicochemical properties.

Core Application: Synthesis of Dual-Action Urea Analogs

Rationale: Replacing the carboxylic acid of ibuprofen with a urea moiety creates lipophilic, neutral analogs. Recent medicinal chemistry campaigns utilize this amine to synthesize 1,3-disubstituted ureas that act as dual inhibitors of Cyclooxygenase (COX) and Soluble Epoxide Hydrolase (sEH). This dual action targets both pain/inflammation (COX) and cardiovascular protection (sEH).

Experimental Protocol: Isocyanate Coupling

Objective: Synthesis of 1-[(S)-1-(4-isobutylphenyl)ethyl]-3-arylureas.

Reagents:

  • (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl (1.0 equiv)

  • Aryl Isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Free Base Liberation:

    • Charge a flame-dried round-bottom flask with (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl (1.0 mmol).

    • Suspend in anhydrous DCM (5 mL) under Nitrogen atmosphere.

    • Add TEA (2.5 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (formation of free amine).

  • Coupling Reaction:

    • Dissolve the Aryl Isocyanate (1.1 mmol) in DCM (2 mL).

    • Add the isocyanate solution dropwise to the amine solution at 0°C over 10 minutes.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The amine spot (ninhydrin active) should disappear; a less polar urea spot (UV active) should appear.

  • Work-up & Purification:

    • Quench with water (10 mL). Separate the organic layer.

    • Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Recrystallization: Most urea derivatives precipitate as white solids. Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 85–95%

Application: Synthesis of Hybrid Amide Prodrugs

Rationale: Coupling the amine with other NSAIDs (e.g., Ketoprofen, Naproxen) or amino acids creates "Hybrid Drugs." These amides often exhibit reduced gastrointestinal toxicity (by masking the acidic proton responsible for direct mucosal damage) and enhanced CNS penetration.

Experimental Protocol: HATU-Mediated Amide Coupling

Objective: Synthesis of N-[(S)-1-(4-isobutylphenyl)ethyl]-amides.

Reagents:

  • Carboxylic Acid Partner (e.g., Boc-Amino Acid or NSAID) (1.0 equiv)

  • (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Dimethylformamide) (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL).

    • Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir at room temperature for 15 minutes to form the activated ester.

  • Amine Addition:

    • In a separate vial, dissolve (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl (1.0 mmol) in DMF (2 mL) with remaining DIPEA (1.5 mmol).

    • Add the amine solution to the activated acid mixture.[2]

  • Reaction:

    • Stir at room temperature for 12–16 hours under Nitrogen.

    • Validation: LC-MS should show the mass of the coupled product [M+H]⁺.

  • Isolation:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with 5% LiCl solution (x3, to remove DMF), 1M HCl, saturated NaHCO₃, and brine.

    • Dry (Na₂SO₄) and concentrate.

    • Purify via column chromatography.

Visualizing the Synthetic Pathway

The following diagram illustrates the origin of the amine from Ibuprofen (via Curtius Rearrangement) and its subsequent divergence into Urea and Amide analogs.

Ibuprofen_Analog_Synthesis cluster_key Key Transformation Ibuprofen (S)-Ibuprofen (Carboxylic Acid) AcylAzide Acyl Azide Intermediate Ibuprofen->AcylAzide DPPA, TEA (Curtius Prep) Isocyanate Isocyanate (Retained Config) AcylAzide->Isocyanate Heat (-N2) Rearrangement Amine (S)-1-(4-Isobutylphenyl) ethan-1-amine HCl Isocyanate->Amine Hydrolysis (HCl) Urea Urea Analogs (Dual COX/sEH Inhibitors) Amine->Urea R-N=C=O (Isocyanates) Amide Amide Hybrids (Prodrugs/CNS Active) Amine->Amide R-COOH (HATU/DIPEA)

Caption: Synthetic workflow converting (S)-Ibuprofen to its Amine bioisostere, followed by divergent synthesis of Urea and Amide analogs.

Analytical Validation (Self-Validating System)

To ensure the integrity of the chiral center is maintained throughout the synthesis (preventing racemization), Chiral HPLC analysis is mandatory.

Table 1: Recommended Chiral HPLC Conditions

ParameterCondition
Column Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm
Expected Result (S)-Enantiomer typically elutes before (R)-enantiomer on OD-H (verify with racemic standard).
Acceptance Criteria Enantiomeric Excess (ee) > 98%

Troubleshooting Note: If racemization is observed, reduce the temperature during the free-base liberation step (Step 1 of Protocol 2) and ensure the coupling reaction (Step 2) does not exceed pH 8.5.

Safety & Handling

  • HCl Salt Nature: The compound is supplied as a hydrochloride salt. It is hygroscopic and should be stored in a desiccator.

  • Toxicity: Like many phenethylamines, this compound may possess CNS activity. Handle with standard PPE (gloves, goggles, fume hood).

  • Incompatibility: Avoid strong oxidizing agents. When liberating the free base, ensure adequate ventilation as the volatile amine has a distinct odor.

References

  • Gladkikha, B. P., et al. (2021).[3] Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]-3-R-ureas.[3] Russian Journal of Organic Chemistry, 57, 784–792.[3] Link

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. Link

  • Hussain, A., et al. (2023).[2][4] Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. Journal of Inflammation. Link

  • Ambeed. (n.d.). (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride Product Page. Link

Sources

The Lynchpin of Asymmetric Synthesis: Applications of (S)-1-(4-Isobutylphenyl)ethan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Modern Drug Design

In the landscape of contemporary medicinal chemistry, chirality is a paramount consideration in the design and synthesis of therapeutic agents. The spatial arrangement of atoms within a drug molecule can profoundly influence its pharmacological and toxicological profile.[1] Many drugs currently on the market are chiral compounds, and a significant portion of these are administered as single enantiomers to maximize therapeutic efficacy and minimize adverse effects.[2] (S)-1-(4-Isobutylphenyl)ethan-1-amine, a chiral primary amine, stands as a critical building block in the asymmetric synthesis of a number of key pharmaceuticals. Its structural motif is notably present in the widely used non-steroidal anti-inflammatory drug (NSAID), dexibuprofen. This guide provides a detailed exploration of the applications of (S)-1-(4-Isobutylphenyl)ethan-1-amine, complete with technical protocols for its synthesis and utilization in medicinal chemistry.

Core Application: A Key Intermediate in the Synthesis of Dexibuprofen

The primary and most significant application of (S)-1-(4-Isobutylphenyl)ethan-1-amine in medicinal chemistry is its role as a key chiral intermediate in the synthesis of dexibuprofen. Dexibuprofen is the (S)-(+)-enantiomer of ibuprofen and is responsible for the anti-inflammatory and analgesic properties of the racemic mixture.[3][4] The (R)-(-)-enantiomer is not only less active but can also undergo in vivo chiral inversion to the active (S)-form, which can lead to a more complex pharmacokinetic profile.[5] Therefore, the use of enantiomerically pure dexibuprofen offers a more favorable therapeutic window.[6]

The synthesis of dexibuprofen can be approached through various stereoselective strategies, where (S)-1-(4-Isobutylphenyl)ethan-1-amine serves as a crucial precursor. The amine's chirality is transferred to the final drug molecule, ensuring the desired stereochemistry.

Synthetic Protocols: Accessing Enantiomerically Pure (S)-1-(4-Isobutylphenyl)ethan-1-amine

The efficient synthesis of enantiomerically pure (S)-1-(4-Isobutylphenyl)ethan-1-amine is a critical first step for its application in drug development. Two primary strategies are commonly employed: enzymatic kinetic resolution of the racemic amine and asymmetric reductive amination of the corresponding ketone.

Protocol 1: Enzymatic Kinetic Resolution of Racemic 1-(4-Isobutylphenyl)ethan-1-amine

Enzymatic kinetic resolution (EKR) is a powerful and green chemistry approach that utilizes the stereoselectivity of enzymes, typically lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.[7][8]

Workflow for Enzymatic Kinetic Resolution:

EKR_Workflow cluster_synthesis Racemic Amine Synthesis cluster_resolution Enzymatic Kinetic Resolution start 4'-Isobutylacetophenone reductive_amination Reductive Amination (e.g., Leuckart Reaction) start->reductive_amination racemic_amine Racemic 1-(4-Isobutylphenyl)ethan-1-amine reductive_amination->racemic_amine racemic_amine_input Racemic Amine racemic_amine->racemic_amine_input reaction Enzymatic Acylation racemic_amine_input->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction lipase Immobilized Lipase (e.g., Candida antarctica Lipase B) lipase->reaction separation Separation (Filtration/Chromatography) reaction->separation s_amine (S)-1-(4-Isobutylphenyl)ethan-1-amine (Unreacted) separation->s_amine r_amide (R)-N-(1-(4-Isobutylphenyl)ethyl)acetamide (Acylated) separation->r_amide

Caption: Workflow for Enzymatic Kinetic Resolution of 1-(4-Isobutylphenyl)ethan-1-amine.

Step-by-Step Methodology:

  • Preparation of Racemic 1-(4-Isobutylphenyl)ethan-1-amine:

    • The racemic amine is typically synthesized from 4'-isobutylacetophenone via a Leuckart reaction or other reductive amination methods.[9]

    • Materials: 4'-isobutylacetophenone, formamide (or ammonium formate and formic acid), hydrochloric acid, sodium hydroxide, diethyl ether.

    • Procedure:

      • In a round-bottomed flask equipped with a reflux condenser, mix 4'-isobutylacetophenone and an excess of formamide.

      • Heat the mixture to 180-190 °C for 6-8 hours.

      • Cool the reaction mixture and add concentrated hydrochloric acid. Reflux for an additional 2-3 hours to hydrolyze the intermediate formamide.

      • Cool the mixture and wash with diethyl ether to remove any unreacted ketone.

      • Make the aqueous layer alkaline with a concentrated sodium hydroxide solution.

      • Extract the product with diethyl ether.

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic amine.

  • Enzymatic Kinetic Resolution:

    • Materials: Racemic 1-(4-isobutylphenyl)ethan-1-amine, immobilized Candida antarctica lipase B (CALB), ethyl acetate (or another suitable acyl donor), organic solvent (e.g., hexane, toluene).

    • Procedure:

      • Dissolve the racemic amine in the chosen organic solvent in a flask.

      • Add the immobilized lipase to the solution.

      • Add the acyl donor (e.g., ethyl acetate).

      • Stir the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC.

      • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-amine and the acylated (R)-amide.

      • Filter off the immobilized enzyme for reuse.

      • Separate the (S)-amine from the (R)-amide by column chromatography or by an acidic extraction to isolate the basic amine from the neutral amide.

Data Presentation:

ParameterValue
SubstrateRacemic 1-(4-isobutylphenyl)ethan-1-amine
EnzymeImmobilized Candida antarctica Lipase B
Acyl DonorEthyl Acetate
SolventToluene
Temperature45 °C
Reaction Time24-48 hours (monitor for ~50% conversion)
Enantiomeric Excess (ee) of (S)-amine>98%
Enantiomeric Excess (ee) of (R)-amide>98%
Protocol 2: Asymmetric Reductive Amination of 4'-Isobutylacetophenone

Asymmetric reductive amination offers a more direct route to the chiral amine, avoiding the resolution of a racemic mixture. This method typically involves the formation of an imine from the ketone, followed by reduction with a chiral catalyst and a hydride source.

Workflow for Asymmetric Reductive Amination:

ARA_Workflow start 4'-Isobutylacetophenone imine_formation Imine Formation start->imine_formation ammonia Ammonia Source (e.g., NH4OAc) ammonia->imine_formation imine N-(1-(4-isobutylphenyl)ethylidene)amine imine_formation->imine asymmetric_reduction Asymmetric Reduction imine->asymmetric_reduction chiral_catalyst Chiral Catalyst (e.g., Ru-complex) chiral_catalyst->asymmetric_reduction hydride_source Hydride Source (e.g., HCOOH/NEt3) hydride_source->asymmetric_reduction s_amine (S)-1-(4-Isobutylphenyl)ethan-1-amine asymmetric_reduction->s_amine

Caption: Workflow for Asymmetric Reductive Amination of 4'-Isobutylacetophenone.

Step-by-Step Methodology:

  • Materials: 4'-isobutylacetophenone, ammonia source (e.g., ammonium acetate), chiral catalyst (e.g., a chiral ruthenium or iridium complex), hydride source (e.g., formic acid/triethylamine azeotrope), solvent (e.g., methanol, dichloromethane).

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve 4'-isobutylacetophenone and the ammonia source in the chosen solvent.

    • Add the chiral catalyst.

    • Add the hydride source.

    • Stir the reaction mixture at a specified temperature until the reaction is complete (monitored by GC or LC-MS).

    • Quench the reaction and perform a standard aqueous work-up.

    • Purify the product by column chromatography to yield the enantiomerically enriched (S)-amine.

Application in the Synthesis of Dexibuprofen

Once enantiomerically pure (S)-1-(4-isobutylphenyl)ethan-1-amine is obtained, it can be converted to dexibuprofen through a series of well-established chemical transformations.

Synthetic Pathway from (S)-Amine to Dexibuprofen:

Dexibuprofen_Synthesis s_amine (S)-1-(4-Isobutylphenyl)ethan-1-amine diazotization Diazotization (NaNO2, H2SO4) s_amine->diazotization alcohol (S)-1-(4-Isobutylphenyl)ethanol diazotization->alcohol carbonylation Carbonylation (CO, Pd catalyst) alcohol->carbonylation dexibuprofen Dexibuprofen carbonylation->dexibuprofen

Caption: Synthetic pathway from (S)-1-(4-Isobutylphenyl)ethan-1-amine to Dexibuprofen.

Role as a Chiral Resolving Agent

In addition to being a key building block, (S)-1-(4-isobutylphenyl)ethan-1-amine, as a chiral base, has the potential to be used as a chiral resolving agent for the separation of racemic acids.[1][10] The principle relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[11]

General Protocol for Chiral Resolution of a Racemic Acid:

  • Materials: Racemic acid, (S)-1-(4-isobutylphenyl)ethan-1-amine, suitable solvent (e.g., ethanol, methanol, acetone).

  • Procedure:

    • Dissolve the racemic acid in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve an equimolar amount of (S)-1-(4-isobutylphenyl)ethan-1-amine in the same solvent.

    • Add the amine solution to the acid solution.

    • Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration.

    • The enantiomeric purity of the crystallized salt can be determined by chiral HPLC after liberating the acid.

    • The resolved acid can be liberated from the salt by treatment with a strong acid (e.g., HCl), followed by extraction.

Physicochemical and Analytical Data

Accurate characterization of (S)-1-(4-isobutylphenyl)ethan-1-amine is crucial for its effective use.

Summary of Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₂H₁₉N[10]
Molecular Weight177.29 g/mol [10]
AppearanceColorless to pale yellow liquid[12]
StorageInert atmosphere, room temperature[13]

Analytical Methods for Characterization:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The most common method to determine the enantiomeric excess (ee) of the amine. A chiral stationary phase (e.g., cellulose or amylose-based) is used to separate the enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H and C-H stretches).

Conclusion

(S)-1-(4-Isobutylphenyl)ethan-1-amine is a valuable and versatile chiral building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of the widely used anti-inflammatory drug, dexibuprofen, underscores its importance in the pharmaceutical industry. The ability to produce this amine in high enantiomeric purity through methods like enzymatic kinetic resolution and asymmetric reductive amination is crucial for the development of stereochemically pure active pharmaceutical ingredients. Furthermore, its potential as a chiral resolving agent adds another dimension to its utility in asymmetric synthesis. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the synthesis and application of this critical chiral amine.

References

  • Chiral resolution. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Synthesis, Bioevaluation and Molecular Dynamic Simulation Studies of Dexibuprofen–Antioxidant Mutual Prodrugs. (2018). Molecules, 23(10), 2548. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2018). ChemBioChem, 19(21), 2306-2313. [Link]

  • Dexibuprofen. (n.d.). In MDPI Encyclopedia. Retrieved February 13, 2026, from [Link]

  • Enzymatic resolution of amines (1-4) catalyzed by different commercial lipases. (2015). Journal of Molecular Catalysis B: Enzymatic, 115, 91-97. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society, 127(50), 17620–17621. [Link]

  • Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. (2012). Periodica Polytechnica Chemical Engineering, 56(2), 89-95. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2021). International Journal of Molecular Sciences, 22(13), 6899. [Link]

  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. (2007). Organic Syntheses, 84, 1. [Link]

  • Pharmaceutical compositions of dexibuprofen. (2009).
  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (2018). ChemBioChem, 19(21), 2306-2313. [Link]

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (n.d.). University of Basel. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (n.d.). MCC Organic Chemistry. [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. (2010). Tetrahedron: Asymmetry, 21(13-14), 1664-1671. [Link]

  • Arien, A., & Poupaert, J. H. (2006). Chiral drugs: an overview. Current medicinal chemistry, 13(27), 3249-3261. [Link]

  • Role of Chirality in Drugs. (2018). Organic and Medicinal Chemistry International Journal, 5(2). [Link]

  • Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations. (2021). Pharmaceutics, 13(7), 957. [Link]

  • Chiral Inversion of Pharmaceutical Drugs - Mini Review. (2023). Current Pharmaceutical Design, 29(1), 2-10. [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1993). Acta Chemica Scandinavica, 47, 1046-1049. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2021). Chemical Society Reviews, 50(17), 9604-9642. [Link]

  • Process for the preparation of 4′-isobutylacetophenone. (2002).
  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. (2022). CCS Chemistry, 4(8), 2736-2745. [Link]

  • Stereoselective synthesis of a 4-α-glucoside of valienamine and its X-ray structure in complex with Streptomyces coelicolor GlgE1-V279S. (2018). Scientific Reports, 8(1), 1-13. [Link]

  • Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. (2023). ChemCatChem, 15(24), e202301138. [Link]

  • Stereoselective Synthesis of Novel β,γ-Epoxyhydroxylamines and 4-Hydroxyalkyl-1,2-oxazetidines. (2006). Organic Letters, 8(21), 4759-4762. [Link]

Sources

Troubleshooting & Optimization

Technical Support: Minimizing Racemization in (S)-1-(4-Isobutylphenyl)ethan-1-amine Workup

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the preservation of optical purity during the workup of (S)-1-(4-Isobutylphenyl)ethan-1-amine . This benzylic amine is structurally sensitive to racemization due to the acidity of the benzylic proton, a risk significantly amplified by heat, strong bases, and the presence of unreacted ketone precursors.[1]

The "Benzylic Risk" Factor

The benzylic position (alpha to the amine) is the "Achilles' heel" of this molecule. The proton at this stereocenter is more acidic than in aliphatic amines due to resonance stabilization from the phenyl ring.[2]

Three Primary Racemization Vectors:

  • Thermal Stress: High temperatures (>100°C) promote spontaneous proton exchange and radical formation.[2]

  • Schiff Base Tautomerization: Residual precursor ketone (4-isobutylacetophenone ) reacts with the product amine to form an imine.[2] This imine allows the chiral center to tautomerize, scrambling the stereochemistry.[1][2]

  • Metal Residues: Trace transition metals (Pd, Ir, Ru) from the synthesis step can catalyze dehydrogenation/rehydrogenation cycles, effectively racemizing the product.[1][2]

Visualizing the Racemization Pathway

The following diagram illustrates the critical control points where racemization occurs and the "Safe Harbor" strategies to prevent it.

RacemizationPathways S_Amine (S)-Amine (High ee%) Racemic Racemic Mixture (Low ee%) S_Amine->Racemic Radical/Thermal Imine Imine Intermediate (Achiral Tautomer) S_Amine->Imine + Ketone SafeHarbor Safe Harbor: Salt Formation (Tartrate/HCl) S_Amine->SafeHarbor Acidic Workup (Temp < 40°C) Imine->Racemic Hydrolysis Heat Heat (>100°C) Distillation Heat->S_Amine Promotes Ketone Residual Ketone (4-Isobutylacetophenone) Base Strong Base / Metal (pH > 12) Base->S_Amine Promotes

Caption: Figure 1. The "Racemization Triangle" showing how residual ketone and heat drive the chiral amine toward an achiral imine intermediate.

Troubleshooting Guide (Q&A)

Q1: My ee% drops significantly during the final distillation. Why?

Root Cause: Thermal Racemization.[2] The boiling point of 1-(4-isobutylphenyl)ethan-1-amine is approximately 245°C at 760 mmHg .[2][3] Attempting to distill at atmospheric pressure or weak vacuum requires pot temperatures that exceed the stability threshold of the benzylic C-H bond. Corrective Action:

  • Switch to High Vacuum: You must distill at < 1 mmHg .[2] This lowers the boiling point to a safer range (~80-100°C).[2]

  • Avoid Pot Residue: Do not distill to dryness. The concentrated residue often contains higher boiling impurities that catalyze racemization.[2]

  • Preferred Alternative: Skip distillation entirely and isolate as a solid salt (see Protocol below).[2]

Q2: The crude NMR shows ~5% unreacted ketone. Can I proceed to extraction?

Root Cause: Chemical Racemization (Self-Catalyzed).[2] Unreacted 4-isobutylacetophenone is not just an impurity; it is a catalyst for racemization .[2] It reacts with your chiral amine to form a Schiff base (imine).[2] This imine is in equilibrium with an enamine, destroying the chirality.[1][2] Corrective Action:

  • Scavenge the Ketone: Before basifying, wash the acidic aqueous phase with dichloromethane (DCM) or MTBE .[2] The neutral ketone will partition into the organic layer, while the amine remains protected as a salt in the water.[1][2]

  • Bisulfite Wash: If the ketone persists, wash the organic phase with saturated sodium bisulfite (NaHSO₃) to form the bisulfite adduct with the ketone, which precipitates or stays in the aqueous phase.[1]

Q3: Can I use strong bases like NaOH or KOH for extraction?

Root Cause: Base-Catalyzed Proton Abstraction.[2] While the amine requires a basic pH to be extracted into organics, prolonged exposure to pH > 12, especially if warm, can deprotonate the benzylic carbon.[1][2] Corrective Action:

  • Use Milder Bases: Use Sodium Carbonate (Na₂CO₃) or Ammonia (NH₄OH) to adjust pH to ~10-11.[2] This is sufficient to free-base the amine (pKa ~10.[2]6) without creating a hyper-basic environment.

  • Cold Neutralization: Perform the neutralization step at 0–5°C . The heat of neutralization can create local "hot spots" that cause racemization.[2]

Optimized Workup Protocol: The "Salt-Lock" Method[2]

This protocol prioritizes optical purity over yield by avoiding thermal stress.[2]

Phase 1: Quench & Scavenge
  • Acidify: Dilute the reaction mixture with 1M HCl until pH < 2. The amine forms the hydrochloride salt and stays in the water.

  • De-Ketonization (Critical): Wash the aqueous acidic layer with 3 x volumes of MTBE .[2]

    • Why? This removes the unreacted 4-isobutylacetophenone and metal ligands.[2]

    • Check: Analyze the organic wash by TLC/GC.[2] If ketone is high, repeat.[1][2]

Phase 2: Controlled Isolation
  • Cold Basification: Cool the aqueous layer to 0°C . Slowly add 20% Na₂CO₃ until pH reaches 10.5–11.[2]0. Do not overshoot to pH 14.[2]

  • Extraction: Extract immediately with Isopropyl Acetate (IPAc) or DCM .[2]

  • Drying: Dry over anhydrous Na₂SO₄. Avoid MgSO₄ if Lewis acid sensitivity is suspected.[1][2]

Phase 3: The "Salt-Lock" (Alternative to Distillation)

Instead of distilling the free base, convert it to a crystalline salt.[2] This "locks" the chirality and allows for ee% upgrading via recrystallization.[2]

  • Option A: L-Tartrate Salt (Recommended) [2]

    • Add 1.0 equivalent of L-(+)-Tartaric acid dissolved in methanol/ethanol.[2]

    • The diastereomeric salt will crystallize.[2]

    • Benefit: If your ee% dropped to 95%, recrystallizing this salt can upgrade it back to >99% due to the different solubilities of the (S,S) and (R,S) diastereomers.[1][2]

  • Option B: HCl Salt [2]

    • Bubble dry HCl gas or add HCl in dioxane/ether.[2]

    • Benefit: Rapid precipitation, no heat required.[1]

Reference Data

Table 1: Physical Limits & Properties
ParameterValueImplication
Boiling Point (760 mmHg) ~245°CDANGER: Do not distill at atm pressure.[2]
Boiling Point (1 mmHg) ~95°CSafe zone for vacuum distillation.[2]
pKa (Conjugate Acid) ~10.6Extract at pH 11.[2] Avoid pH > 13.[2]
Ketone Reactivity HighForms imine rapidly; must remove before basification.[2]
Table 2: Solvent Compatibility for Salt Formation
SolventSuitabilityNotes
Ethanol (EtOH) Excellent Ideal for Tartrate salt crystallization.[2]
Isopropanol (IPA) GoodGood anti-solvent for HCl salts.[2]
MTBE GoodExcellent for washing away non-polar impurities (ketone).[2]
Water PoorAmine salts are too soluble; yield loss.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 181654, 1-(4-Isobutylphenyl)ethanol. (Precursor and analog data).[2][4][5][6][7][8][9] Retrieved from [Link]

  • Organic Syntheses (1973). Resolution of enantiomers via tartaric acid salts. (General methodology for phenylethylamine derivatives). Retrieved from [Link][2]

  • NIST Chemistry WebBook. Ethylamine and Phenylethylamine derivatives boiling point data. Retrieved from [Link][2]

  • Ruggeri, G., et al. (2013). Photochemical transformation of ibuprofen into harmful 4-isobutylacetophenone.[1][2][10] Water Research. (Data on ketone precursor stability and reactivity). Retrieved from [Link]

Sources

Technical Support Center: Precipitation of (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization and precipitation of (S)-1-(4-isobutylphenyl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and explore alternative solvent systems to optimize yield, purity, and physical form. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions during your process development.

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" as a viscous liquid instead of precipitating as a solid. What's happening and how can I fix it?

A: "Oiling out" or liquid-liquid phase separation occurs when the solute comes out of solution above its melting point or as a supersaturated liquid phase instead of a crystalline solid.[1] This is often caused by generating supersaturation too quickly or at too high a temperature.

  • Underlying Cause: The amine salt, when solvated, has a lower melting point than its crystalline form. If the precipitation conditions (high concentration, rapid addition of anti-solvent) are too forceful, the system doesn't have enough time to organize into a crystal lattice, instead separating as a liquid "oil".

  • Immediate Solutions:

    • Reduce the Rate of Supersaturation: Drastically slow down the addition rate of your anti-solvent. This is the most critical parameter.

    • Lower the Temperature: Conduct the anti-solvent addition at a lower temperature, provided the compound remains in solution before the addition begins.

    • Improve Agitation: Ensure vigorous mixing at the point of addition to rapidly dissipate local areas of high supersaturation.

    • Seeding: Introduce a small quantity of crystalline seed material just before or during the early stages of anti-solvent addition to encourage heterogeneous nucleation on a solid surface.

Q2: My precipitation yield is consistently low. How can I improve it?

A: Low yield indicates that a significant amount of your product remains dissolved in the final solvent mixture (mother liquor). The goal is to minimize the final solubility of the amine HCl salt.

  • Underlying Cause: The chosen solvent/anti-solvent system is still too "good" a solvent for the salt, even at low temperatures.

  • Immediate Solutions:

    • Increase the Anti-Solvent Ratio: Add a larger volume of the anti-solvent to further decrease the polarity of the final mixture. A higher anti-solvent to solvent ratio significantly increases yield.[2]

    • Choose a More Potent Anti-Solvent: Switch to a less polar anti-solvent. For example, if you are using ethyl acetate, consider trying methyl tert-butyl ether (MTBE) or heptane, which have much lower polarity.

    • Decrease the Final Temperature: After precipitation, cool the slurry to a lower temperature (e.g., 0-5 °C) and hold for several hours to allow for maximum precipitation before filtration.

Q3: The precipitated product is a fine powder that is difficult to filter, or it appears amorphous/gummy. How can I obtain more crystalline material?

A: The formation of amorphous material or very fine particles is, like oiling out, a consequence of rapid precipitation where molecules crash out of solution without time to form an ordered crystal lattice.[3]

  • Underlying Cause: The nucleation rate is excessively high, leading to the formation of countless tiny particles rather than the steady growth of fewer, larger crystals.

  • Immediate Solutions:

    • Slow Down the Process: Slower cooling or slower anti-solvent addition is crucial.[3]

    • Age the Slurry: Hold the mixture at the precipitation temperature for an extended period (aging) to allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals.

    • Control Supersaturation: Maintain a lower level of supersaturation. This can be achieved by adding the anti-solvent more slowly or performing the precipitation from a more dilute starting solution.

In-Depth Troubleshooting & Alternative Solvent Selection Guide

Part 1: The Science of Solvent Selection for Amine Salts

The precipitation of (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl hinges on manipulating its solubility. As an ionic salt, it is relatively polar. The free amine base is significantly less polar. Therefore, the principles of solvent selection are:

  • The Primary Solvent: Must be a solvent that can dissolve the amine HCl salt. This is typically a polar solvent capable of solvating the ionic species, such as short-chain alcohols (methanol, ethanol, isopropanol) or polar aprotic solvents like acetone or acetonitrile.[1]

  • The Anti-Solvent (or Crystallization Inducer): Must be a solvent in which the amine HCl salt is poorly soluble. This is typically a non-polar or less-polar solvent. Crucially, the anti-solvent must be miscible with the primary solvent.[4]

The goal of any precipitation protocol—be it cooling or anti-solvent addition—is to move the system from a state of high solubility to a state of very low solubility, forcing the product to crystallize.

Part 2: Systematic Protocol for Alternative Solvent Screening

Before committing to a large-scale experiment, a systematic screening on a small scale (e.g., 50-100 mg) is essential.[5][6]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place a known amount of (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl into several small vials.

  • Primary Solvent Test:

    • To each vial, add a potential primary solvent (e.g., IPA, Acetone, Acetonitrile) dropwise at room temperature until the solid dissolves. Note the approximate volume required. A good primary solvent will dissolve the compound at a reasonable concentration.

  • Anti-Solvent Test:

    • Take the solutions from Step 2. Slowly add a potential anti-solvent (e.g., Heptane, MTBE, Ethyl Acetate) dropwise while stirring.

    • Observe the point at which turbidity (cloudiness) first appears. This indicates the onset of precipitation.

    • Continue adding the anti-solvent to a predetermined ratio (e.g., 1:3 Solvent:Anti-solvent).

  • Isolation & Evaluation:

    • Cool the resulting slurry in an ice bath for 30 minutes.

    • Isolate the solid via vacuum filtration, wash with a small amount of the cold anti-solvent, and dry.

    • Evaluate the yield (by weight) and the physical properties of the solid (crystalline vs. amorphous, particle size).

Solvent_Screening_Workflow start Start: Weigh Amine HCl into Test Vials dissolve Add potential 'Good Solvent' (e.g., IPA, Acetone) dropwise at RT to dissolve start->dissolve check_sol Is solid fully dissolved at a reasonable concentration? dissolve->check_sol add_anti Select miscible 'Anti-Solvent' (e.g., Heptane, MTBE, EtOAc) and add dropwise check_sol->add_anti Yes fail FAIL: Poor primary solvent. Choose another. check_sol->fail No observe Observe for precipitation (turbidity). Note Solvent:Anti-Solvent Ratio. add_anti->observe cool Cool slurry to 0-5 °C and age for 30 min observe->cool isolate Filter, wash with cold anti-solvent, and dry solid cool->isolate evaluate Evaluate Yield & Physical Form isolate->evaluate

Caption: Workflow for systematic screening of alternative solvent/anti-solvent systems.

Part 3: Recommended Alternative Solvent Systems & Properties

The following table summarizes promising solvent systems. The key is often finding the right balance of polarity between the solvent and anti-solvent.

System TypePrimary SolventAnti-SolventBoiling Point (°C) (Solvent / Anti-Solvent)Key Characteristics & Rationale
Alcohol / Alkane Isopropanol (IPA)n-Heptane82 / 98Gold Standard. IPA provides excellent solubility for the HCl salt. Heptane is a very poor, non-polar solvent, leading to high recovery. The boiling points are well-matched.
Ketone / Alkane Acetonen-Heptane56 / 98Good for compounds sensitive to alcohols. Acetone is a strong, polar aprotic solvent. Its high volatility makes it easy to remove during drying.[7]
Alcohol / Ether Isopropanol (IPA)MTBE82 / 55MTBE is an excellent anti-solvent for precipitating salts and is less prone to peroxide formation than other ethers.[8][9] Its low boiling point aids in removal.
Alcohol / Ester EthanolEthyl Acetate78 / 77A common, greener solvent combination. Ethyl acetate is a moderate anti-solvent, which can be beneficial for achieving better crystal growth by not "crashing out" the product too quickly.
Nitrile / Ether AcetonitrileDiethyl Ether82 / 35Acetonitrile is a good solvent for many lipophilic salts.[8] The high volatility of diethyl ether can be a challenge but makes it very effective at inducing precipitation. Use with caution due to flammability.
Part 4: Advanced Troubleshooting Guide

When standard protocols fail, a logical approach is needed to diagnose the root cause.

Troubleshooting_Tree start Precipitation Issue Identified issue What is the primary failure mode? start->issue oiling Oiling Out / Gummy Solid issue->oiling Oiling Out low_yield Low Yield issue->low_yield Low Yield oil_q1 Is anti-solvent addition rate > 1 vol/hr? oiling->oil_q1 oil_a1 SOLUTION: Reduce addition rate to < 0.5 vol/hr oil_q1->oil_a1 Yes oil_q2 Is process temperature > 30 °C? oil_q1->oil_q2 No oil_a2 SOLUTION: Lower addition temp to 15-20 °C oil_q2->oil_a2 Yes oil_a3 SOLUTION: Introduce seed crystals at onset of turbidity oil_q2->oil_a3 No yield_q1 Is final anti-solvent ratio < 3:1 (Anti:Solvent)? low_yield->yield_q1 yield_a1 SOLUTION: Increase anti-solvent ratio to 4:1 or 5:1 yield_q1->yield_a1 Yes yield_q2 Is final slurry temp > 5 °C? yield_q1->yield_q2 No yield_a2 SOLUTION: Cool slurry to 0-5 °C and age for >2 hrs yield_q2->yield_a2 Yes yield_a3 SOLUTION: Switch to a more potent (less polar) anti-solvent (e.g., Heptane) yield_q2->yield_a3 No

Caption: Decision tree for troubleshooting common precipitation failures.

References

  • Nichols, L. (2022). 7.11: Testing Solvents for Crystallization. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Aalto, A., et al. (2021). Physical properties of selected organic solvents and salt crystallization behaviour. ResearchGate. [Link]

  • EPFL. Guide for crystallization. EPFL. [Link]

  • Ng, W. L. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. [Link]

  • Lee, J., et al. (2018). Microfluidic antisolvent crystallization for chiral symmetry breaking. Lab on a Chip. [Link]

  • Various Authors. (2015). What base could I use to catch HCl in my amine / H2O sensitive reaction?. ResearchGate. [Link]

  • University of Colorado Boulder. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • University of California, Davis. 4. Crystallization. [Link]

  • Al-Zoubi, N., et al. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Milkshake. (2011). Neglected lab solvents. Org Prep Daily. [Link]

  • Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. [Link]

  • Sadeghi, S., et al. (2021). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]

  • Rupp, B., & Wang, J. (2014). Crystallization screening: the influence of history on current practice. Acta Crystallographica Section F. [Link]

  • Reddit User Discussion. (2018). Ways of crashing out amines. r/chemistry. [Link]

  • Various Authors. (2015). What is the best way to convert my amine compound from the salt form into free amine?. ResearchGate. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Reddit User Discussion. (2022). Amine workup. r/Chempros. [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • LookChem. 1-(4-Isobutylphenyl)ethanol. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

Sources

Validation & Comparative

Technical Guide: Optical Purity and Performance of (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optical properties, performance metrics, and experimental validation of (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl, a critical chiral resolving agent and intermediate.

Executive Summary & Comparison Logic

(S)-1-(4-Isobutylphenyl)ethan-1-amine (also known as (S)-4-Isobutyl-α-methylbenzylamine) is the amine analog of the anti-inflammatory drug Ibuprofen. It serves as a potent chiral resolving agent, offering a lipophilic alternative to the standard (S)-1-Phenylethylamine (PEA).

While (S)-PEA is the industry "workhorse," the isobutyl derivative offers superior resolution efficiency for hydrophobic acids due to increased van der Waals interactions provided by the isobutyl tail. This guide compares its specific optical rotation (SOR) and resolving performance against industry standards.

Comparative Performance Matrix
Feature(S)-1-(4-Isobutylphenyl)ethan-1-amine HCl(S)-1-Phenylethylamine (Standard)(S)-1-(2-Naphthyl)ethan-1-amine
Structure Isobutyl-substituted benzylamineUnsubstituted benzylamineNaphthyl-substituted
Lipophilicity (LogP) ~3.5 (High)~1.2 (Moderate)~2.8 (High)
Specific Rotation

-18° to -25° (Free Base, est.) *-40.3° (Neat)-20° (Ethanol)
Primary Application Resolution of lipophilic acids (e.g., Ibuprofen)General acid resolutionResolution of bulky acids
Salt Crystallinity High (Sharp melting point)ModerateHigh

*Note: The specific rotation of the HCl salt is highly solvent-dependent. See Section 3 for the validation protocol.

Technical Specifications: Optical Rotation

The specific optical rotation (SOR) is the primary metric for determining enantiomeric purity. For (S)-1-(4-Isobutylphenyl)ethan-1-amine, the direction of rotation is Levorotatory (-) , consistent with its structural analog (S)-1-phenylethylamine and the corresponding alcohol, (S)-1-(4-isobutylphenyl)ethanol (


).
Expected Values & Solvent Effects

The HCl salt typically exhibits a lower magnitude of rotation compared to the free base due to ion-pairing effects in solution.

  • Configuration: (S)-(-)

  • Free Base Rotation:

    
     to 
    
    
    
    (Neat/Methanol)
  • HCl Salt Rotation:

    
     varies significantly with solvent polarity.
    
    • Methanol:[1][2] Higher magnitude (better solubility/dissociation).

    • Water: Lower magnitude.[3]

Critical Insight: Unlike (S)-Ibuprofen, which is Dextrorotatory (+), the amine derivative synthesized via Curtius rearrangement (retaining stereochemistry) is Levorotatory (-). Do not confuse the sign of the parent acid with the amine.

Experimental Protocol: Self-Validating SOR Determination

To ensure scientific integrity, do not rely solely on literature values which may vary by concentration. Use this self-validating protocol to determine the precise optical purity of your specific lot.

Reagents & Equipment[4]
  • Analyte: (S)-1-(4-Isobutylphenyl)ethan-1-amine HCl (>99% chemical purity).

  • Solvent: HPLC-grade Methanol (Standard) or Ethanol.

  • Equipment: Digital Polarimeter (Sodium D-line, 589 nm), thermostated to 20°C or 25°C.

Step-by-Step Methodology
  • Preparation: Weigh exactly

    
     of the amine HCl salt.
    
  • Dissolution: Transfer to a

    
     volumetric flask. Dissolve in methanol and dilute to the mark. (Concentration 
    
    
    
    ).
  • Blanking: Fill the polarimeter tube (

    
    ) with pure methanol. Zero the instrument.
    
  • Measurement: Rinse the tube with the sample solution, then fill. Record the observed rotation (

    
    ).[1][4][5][6]
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/mL (0.01).[7]
Validation Check
  • If

    
     is positive , suspect contamination with the (R)-enantiomer or incorrect salt formation (check counter-ion).
    
  • If magnitude is

    
    , verify the drying of the sample; retained water/solvent depresses the value.
    

Mechanism of Action: Chiral Resolution

The primary utility of this compound lies in its ability to form diastereomeric salts with racemic acids. The isobutyl group acts as a "steric anchor," enhancing the difference in lattice energy between the


 and 

salts.
Resolution Workflow Diagram

The following diagram illustrates the pathway for resolving Racemic Ibuprofen using (S)-1-(4-Isobutylphenyl)ethan-1-amine.

ResolutionPathway Racemic Racemic Ibuprofen (R/S Mixture) SaltMix Diastereomeric Salt Mixture (S-Amine • S-Acid) + (S-Amine • R-Acid) Racemic->SaltMix Add Amine Amine (S)-1-(4-Isobutylphenyl) ethan-1-amine Amine->SaltMix Crystallization Fractional Crystallization (Ethanol/Water) SaltMix->Crystallization Heat & Cool Solid Solid Precipitate (S-Amine • S-Acid) Less Soluble Crystallization->Solid Precipitation Filtrate Mother Liquor (S-Amine • R-Acid) More Soluble Crystallization->Filtrate Filtration Hydrolysis Acid Hydrolysis (HCl) Solid->Hydrolysis Liberation FinalProduct Pure (S)-Ibuprofen (>99% ee) Hydrolysis->FinalProduct Extraction Recycle Recovered (S)-Amine HCl Hydrolysis->Recycle Salt Recovery

Figure 1: Chiral resolution workflow demonstrating the formation and separation of diastereomeric salts.[8][9]

Synthesis & Origin

Understanding the origin ensures the integrity of the stereocenter. The most reliable synthesis involves the Curtius Rearrangement of (S)-Ibuprofen, which proceeds with retention of configuration .

  • (S)-Ibuprofen

    
     Acid Chloride
    
  • Acid Chloride +

    
    
    
    
    
    Acyl Azide
  • Acyl Azide

    
     Isocyanate (Retention of Configuration)
    
  • Isocyanate +

    
    
    
    
    
    (S)-Amine HCl

This pathway guarantees that if the starting material is optically pure (S)-Ibuprofen (


), the product will be the optically pure (S)-amine (Levorotatory).

References

  • Optical Activity of Ibuprofen: LibreTexts Chemistry. "3.6: Optical Activity". Available at: [Link]

  • Synthesis of Chiral Amines: Beilstein Archives. "Efficient and Convenient Access to Optically Active Amines". Available at: [Link]

  • Solvent Effects on Rotation: Journal of Physical Chemistry A. "Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine". Available at: [Link]

Sources

A Comparative Guide to the Determination of Absolute Configuration of 1-(4-isobutylphenyl)ethanamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is of paramount importance. For chiral molecules such as 1-(4-isobutylphenyl)ethanamine, a key intermediate and structural analogue to various pharmacologically active compounds, the determination of its stereochemistry is not merely an academic exercise but a critical step in ensuring efficacy and safety. The two enantiomers of a chiral drug can exhibit markedly different physiological effects, with one being therapeutic while the other might be inactive or even toxic. This guide provides a comprehensive comparison of the principal analytical techniques for unambiguously assigning the absolute configuration of 1-(4-isobutylphenyl)ethanamine salts, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their analytical workflows.

This guide will delve into the theoretical underpinnings and practical applications of three powerful techniques: Single-Crystal X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Vibrational Circular Dichroism (VCD). We will explore the causality behind the experimental choices for each method, present detailed protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for your research needs.

Single-Crystal X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for the determination of absolute configuration.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal of the compound, a detailed three-dimensional electron density map of the molecule can be generated.[1] This allows for the direct visualization of the spatial arrangement of atoms, providing an unambiguous assignment of the absolute stereochemistry.[2]

Causality Behind Experimental Choices: The fundamental principle of this technique lies in the anomalous dispersion of X-rays by the electrons of the atoms in the crystal lattice.[4] When a molecule crystallizes in a chiral space group (Sohncke groups), the differences in the intensities of Friedel pairs of reflections can be used to determine the absolute configuration.[4] The choice to pursue X-ray crystallography is driven by the need for an irrefutable result, especially for regulatory submissions or when establishing a reference standard. The primary limitation, however, is the necessity of obtaining a single crystal of suitable size and quality, which can be a significant challenge for many organic salts.[4][5]

Experimental Protocol: X-ray Crystallography
  • Crystallization: Dissolve the enantiomerically pure 1-(4-isobutylphenyl)ethanamine salt in a suitable solvent or solvent system (e.g., methanol, ethanol, acetonitrile, or mixtures with water). Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of at least 0.1 mm in each dimension.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer.

xray_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Output start Enantiomerically Pure 1-(4-isobutylphenyl)ethanamine Salt crystallization Crystallization start->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution abs_config Absolute Configuration Determination (Flack Parameter) structure_solution->abs_config result Unambiguous 3D Structure abs_config->result

Figure 1: Workflow for Absolute Configuration Determination by X-ray Crystallography.

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher Method

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely accessible technique for structural elucidation.[] To determine the absolute configuration of a chiral amine like 1-(4-isobutylphenyl)ethanamine, it is necessary to convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[7][8] The most well-known and reliable method for this purpose is the Mosher method, which utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA.[9][10][11][12]

Causality Behind Experimental Choices: The rationale behind the Mosher method is that the resulting diastereomeric amides will have distinct NMR spectra, particularly in the chemical shifts of the protons near the stereocenter.[7][10] By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original amine can be deduced based on a conformational model of the diastereomers.[8][13] The choice of MTPA is due to the presence of the CF3 group, which provides a strong, clean signal in ¹⁹F NMR, and the phenyl group, which creates significant anisotropic effects that lead to observable chemical shift differences in the ¹H NMR spectrum.[7][14]

Experimental Protocol: Modified Mosher's Method
  • Diastereomer Synthesis:

    • In two separate NMR tubes, dissolve a small amount (1-5 mg) of the 1-(4-isobutylphenyl)ethanamine enantiomer.

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess of (S)-(+)-MTPA chloride.

    • Add a suitable deuterated solvent (e.g., CDCl₃) and a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine) to each tube to facilitate the reaction and neutralize the HCl byproduct.

  • NMR Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra for both diastereomeric amides.

  • Spectral Analysis:

    • Assign the proton signals for each diastereomer.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.

  • Absolute Configuration Assignment: Based on the established Mosher model, if the protons on one side of the stereocenter in the (S)-MTPA amide are shielded (upfield shift) relative to the (R)-MTPA amide, while the protons on the other side are deshielded (downfield shift), the absolute configuration can be assigned.

mosher_workflow cluster_synthesis Diastereomer Synthesis cluster_nmr NMR Analysis cluster_assignment Configuration Assignment amine 1-(4-isobutylphenyl)ethanamine (Unknown Configuration) r_mtpa (R)-MTPA-Cl amine->r_mtpa s_mtpa (S)-MTPA-Cl amine->s_mtpa r_amide (R)-MTPA Amide r_mtpa->r_amide s_amide (S)-MTPA Amide s_mtpa->s_amide nmr_acq ¹H and ¹⁹F NMR Data Acquisition r_amide->nmr_acq s_amide->nmr_acq spectral_analysis Spectral Analysis (Calculate Δδ = δS - δR) nmr_acq->spectral_analysis mosher_model Apply Mosher's Model spectral_analysis->mosher_model abs_config Assigned Absolute Configuration mosher_model->abs_config

Figure 2: Workflow for Absolute Configuration Determination using Mosher's Method.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15][16] It is the vibrational analogue of electronic circular dichroism (ECD).[15] VCD has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules in solution, thus circumventing the need for crystallization.[5][15][17]

Causality Behind Experimental Choices: The VCD spectrum of a molecule is highly sensitive to its three-dimensional structure, including its absolute configuration.[16] Enantiomers produce mirror-image VCD spectra.[15] The experimental VCD spectrum is compared to the theoretically predicted spectrum of one of the enantiomers, calculated using quantum chemistry methods such as Density Functional Theory (DFT).[5][15][17] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[5] This method is particularly advantageous for molecules that are difficult to crystallize or when a non-destructive technique is preferred.[17]

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure 1-(4-isobutylphenyl)ethanamine salt in a suitable deuterated solvent (e.g., CDCl₃) at a concentration that provides a good signal-to-noise ratio.

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Quantum Chemical Calculations:

    • Perform a conformational search for the 1-(4-isobutylphenyl)ethanamine cation.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the absolute configuration is opposite.

vcd_workflow cluster_exp Experimental Measurement cluster_calc Theoretical Calculation cluster_comp Comparison & Assignment sample_prep Sample Preparation (Solution) vcd_acq VCD/IR Spectrum Acquisition sample_prep->vcd_acq comparison Spectral Comparison vcd_acq->comparison conf_search Conformational Search dft_calc DFT Calculation (Geometry, Frequencies, VCD) conf_search->dft_calc boltzmann_avg Boltzmann Averaging dft_calc->boltzmann_avg boltzmann_avg->comparison assignment Absolute Configuration Assignment comparison->assignment

Figure 3: Workflow for Absolute Configuration Determination by VCD.

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyNMR with Chiral Derivatizing Agents (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalDiastereomer formation and analysis of NMR chemical shift differencesDifferential absorption of circularly polarized infrared light
Sample Phase Solid (single crystal)Liquid (solution)Liquid (solution)
Sample Amount Micrograms to milligrams1-5 mg5-10 mg
Destructive? NoNo (sample can be recovered)No
Key Advantage Unambiguous, "gold standard" resultWidely accessible instrumentation, no crystallization neededNo crystallization or derivatization required
Key Limitation Requires high-quality single crystalsRequires chemical derivatization, potential for ambiguous results with complex moleculesRequires access to specialized instrumentation and computational resources
Confidence Level Very HighHighHigh

Conclusion

The determination of the absolute configuration of 1-(4-isobutylphenyl)ethanamine salts is a critical step in its development for pharmaceutical applications. This guide has provided an in-depth comparison of three powerful analytical techniques: single-crystal X-ray crystallography, NMR spectroscopy with chiral derivatizing agents, and vibrational circular dichroism.

  • Single-crystal X-ray crystallography should be the method of choice when an unambiguous, definitive result is required and suitable crystals can be obtained.

  • The Mosher method offers a reliable and accessible alternative when crystallization is not feasible, leveraging standard NMR instrumentation.

  • Vibrational circular dichroism is a rapidly growing technique that provides a powerful solution-state analysis without the need for derivatization, making it ideal for high-throughput screening and for molecules that are difficult to crystallize or derivatize.

The selection of the most appropriate method will depend on the specific requirements of the project, including the availability of instrumentation, the nature of the sample, and the desired level of confidence in the assignment. By understanding the principles, protocols, and comparative advantages of each technique, researchers can confidently and efficiently determine the absolute configuration of 1-(4-isobutylphenyl)ethanamine and other chiral molecules, accelerating the pace of drug discovery and development.

References

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • Wikipedia. Absolute configuration. [Link]

  • MDPI. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]

  • PubMed. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]

  • Analytical and Bioanalytical Chemistry. HPLC-based method for determination of absolute configuration of alpha-chiral amines. [Link]

  • Science of Synthesis. 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. [Link]

  • ACS Publications. (2010). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. [Link]

  • PubMed. (2006). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. [Link]

  • Columbia University. Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host. [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Pure Chemistry. Determination of absolute configuration. [Link]

  • ACS Publications. Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. [Link]

  • ACS Publications. Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. [Link]

  • ResearchGate. Absolute Configuration from Chiroptical Spectroscopy. [Link]

  • ResearchGate. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]

  • ACS Publications. MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. [Link]

  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. [Link]

  • ACS Publications. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

  • ACS Publications. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]

  • Springer. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • ACS Omega. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • PubMed. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. [Link]

  • PubMed. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.